Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride
Description
Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride (CAS: 1922702-03-1) is a spirocyclic compound featuring a sulfur atom (1-thia) and two nitrogen atoms (4,8-diaza) within a fused bicyclic system. The ethyl group at position 8 and the methyl ester at position 3 contribute to its unique stereoelectronic properties. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical research. Its molecular formula is C₉H₁₈Cl₂N₂O₂S, with a molecular weight of 289.22 g/mol and a purity of 95% in commercial samples .
Properties
IUPAC Name |
methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S.2ClH/c1-3-13-6-4-11(5-7-13)12-9(8-16-11)10(14)15-2;;/h9,12H,3-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNSHMIFRCOBQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)NC(CS2)C(=O)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride (CAS No. 1922702-03-1) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity based on available literature, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₂₀Cl₂N₂O₂S
- Molecular Weight : 244.36 g/mol
- Structure : The compound features a spirocyclic structure, which is significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
-
Histone Deacetylase Inhibition :
- Compounds with similar structural features have been shown to inhibit histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. For instance, related diazide probes exhibit strong inhibitory effects on HDAC isoforms, with IC₅₀ values ranging from 17 nM to 707 nM, indicating their potential as anticancer agents .
- Neuroprotective Effects :
- Anticancer Activity :
Biological Activity Summary
Case Studies
- HDAC Inhibitors and Cancer Therapy :
- Neuroprotection :
Scientific Research Applications
The biological activity of methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride can be categorized into several key areas:
Histone Deacetylase Inhibition
Histone deacetylases (HDACs) play a vital role in the regulation of gene expression. Compounds with similar structures have demonstrated the ability to inhibit HDACs, which can lead to potential anticancer effects. For instance, related compounds exhibit IC₅₀ values ranging from 17 nM to 707 nM against various HDAC isoforms, indicating their potential as effective anticancer agents.
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits. It has been observed to enhance cell survival in neuronal models, which could be significant for developing treatments for neurodegenerative diseases.
Anticancer Activity
Research has shown that this compound exhibits improved cytotoxicity in cancer cell lines. This suggests its potential application in cancer therapeutics, particularly in targeting specific types of tumors .
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the compound's applications:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Different Ring Systems
QY-3912: Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride
- CAS : 1922702-13-3
- Molecular Formula: C₇H₁₄ClNO₂S
- Key Features: Monocyclic thiazolidine ring (5-membered, 1 sulfur, 1 nitrogen) with an ethyl group and methyl ester.
- Comparison :
- The thiazolidine ring lacks the spirocyclic rigidity, leading to greater conformational flexibility. This flexibility may enhance membrane permeability but reduce target-binding specificity compared to the spiro system .
- Lower molecular weight (219.71 g/mol ) and simpler synthesis likely contribute to its commercial availability, unlike the discontinued spiro analogue .
SH-6509: Methyl 1-ethylpyrrolidine-2-carboxylate
- CAS : 107599-40-6
- Molecular Formula: C₈H₁₅NO₂
- Key Features : Bicyclic pyrrolidine structure without spiro fusion.
- Comparison: The absence of a spiro system reduces steric hindrance and synthetic complexity. Pyrrolidine derivatives are often used as scaffolds in drug design due to their predictable pharmacokinetics .
Functional Group Variations
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride
- CAS : 1922701-97-0
- Molecular Formula : C₈H₁₆Cl₂N₂O₂S
- Key Features : Carboxylic acid derivative of the target compound.
- Comparison: The carboxylic acid form (vs. Esters often act as prodrugs, hydrolyzing in vivo to active acids . Molecular weight (275.20 g/mol) is slightly lower due to the absence of the ester methyl group .
Salt Forms and Solubility
- The dihydrochloride salt of the target compound improves water solubility, critical for intravenous administration.
Data Tables
Table 1: Structural and Commercial Comparison
Research Findings and Implications
Conformational Rigidity : The spirocyclic system’s rigidity may enhance binding specificity to biological targets but could reduce bioavailability if conformational adaptability is required for absorption .
Synthesis Challenges: Discontinuation of the target compound in commercial catalogs suggests complex synthesis involving multi-step ring-forming reactions, increasing production costs compared to monocyclic analogues .
Salt vs. Free Base : The dihydrochloride form’s solubility advantages make it preferable for preclinical studies, though free base forms (if synthesized) could offer alternative pharmacokinetic profiles .
Preparation Methods
Synthesis of Key Intermediates
A common approach begins with the preparation of diazaspiro intermediates such as 2-benzyl 3-ethyl (S)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate. These intermediates are synthesized by cyclization reactions involving appropriate amino acid derivatives and cyclic ketones or aldehydes in the presence of bases like sodium bicarbonate in solvents such as dioxane.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Amino acid derivatives + cyclic ketone/aldehyde | Cyclization to form diazaspiro intermediate | Use of base (NaHCO₃) and solvent (dioxane) |
| 2 | Protection group introduction (e.g., CBZ) | Protect amino groups during synthesis | Carbobenzyloxy (CBZ) group commonly used |
Esterification to Form Methyl Ester
The carboxylate group is methylated typically using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to yield the methyl ester functionality.
Deprotection and Salt Formation
The protecting groups (e.g., CBZ) are removed by treatment with reagents like trimethylsilyl iodide (TMSI), strong acids, or catalytic hydrogenation to yield the free amine. Subsequently, the compound is converted into its dihydrochloride salt by reaction with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications.
Representative Reaction Scheme
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization to form diazaspiro intermediate | Amino acid derivatives, cyclic ketone, NaHCO₃, dioxane | Formation of protected diazaspiro compound |
| 2 | Protection group removal | TMSI or catalytic hydrogenation | Free amine intermediate |
| 3 | Methyl ester formation | Methyl iodide, base | Methyl ester derivative |
| 4 | Salt formation | HCl in suitable solvent | Dihydrochloride salt of target compound |
Research Findings and Optimization
- Yield and Purity: The use of dioxane as a solvent and sodium bicarbonate as a mild base has been found to optimize yields by minimizing side reactions.
- Deprotection Efficiency: Trimethylsilyl iodide (TMSI) is effective for removing CBZ groups without degrading the spirocyclic core.
- Salt Formation: The dihydrochloride salt form improves compound stability and bioavailability, a critical factor for pharmaceutical development.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition/Agent | Impact on Synthesis |
|---|---|---|
| Solvent | Dioxane | Enhances intermediate solubility |
| Base | Sodium bicarbonate (NaHCO₃) | Mild base, reduces side reactions |
| Protecting Group | Carbobenzyloxy (CBZ) | Protects amines during synthesis |
| Deprotection Agent | Trimethylsilyl iodide (TMSI) | Efficient CBZ removal, preserves core |
| Esterification Agent | Methyl iodide or dimethyl sulfate | Methylates carboxyl groups |
| Salt Formation | Hydrochloric acid (HCl) | Forms stable dihydrochloride salt |
Q & A
Q. What are the recommended synthetic routes for Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride?
The synthesis typically involves cyclization and functionalization of spirocyclic precursors. For example, analogous spiro compounds (e.g., Clospirazine) are synthesized via alkylation of heterocyclic amines followed by carboxylation and hydrochlorination . Key steps include:
- Cyclization : Use of thiourea derivatives to form the 1-thia-4,8-diazaspiro[4.5]decane core.
- Esterification : Introduction of the methyl carboxylate group via nucleophilic substitution or coupling reactions.
- Purification : High-performance liquid chromatography (HPLC) with Chromolith columns ensures purity (>98%) .
Q. How is the structural conformation of the spirocyclic core validated experimentally?
X-ray crystallography is the gold standard. Tools like SHELXL refine crystal structures using least-squares methods, while ORTEP-3 visualizes thermal ellipsoids and ring puckering . For example:
- Ring puckering analysis : Apply Cremer-Pople coordinates to quantify deviations from planarity in the diazaspiro system .
- Bond angles/distances : Compare crystallographic data (e.g., C-S bond length: ~1.81 Å) to DFT-optimized models .
Q. What analytical techniques are critical for characterizing purity and stability?
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., methyl ester resonance at δ ~3.7 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 319.12) .
- TGA/DSC : Assess thermal stability (decomposition >200°C) under inert atmospheres .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between spectroscopic and crystallographic data?
Q. What strategies mitigate challenges in enantiomeric resolution of the spirocyclic system?
The diazaspiro core may exhibit axial chirality. Methods include:
- Chiral HPLC : Use Purospher® STAR columns with amylose-based stationary phases for baseline separation .
- Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents (e.g., (R)-limonene) to enrich enantiomers .
- VCD spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra to assign absolute configuration .
Q. How do solvent and counterion effects influence the compound’s solubility and reactivity?
- Solubility screening : Test in DMSO, aqueous buffers (pH 1–10), and ethanol using nephelometry .
- Counterion exchange : Replace dihydrochloride with mesylate or tosylate salts to enhance bioavailability .
- Reactivity studies : Monitor ester hydrolysis kinetics via H NMR in DO to assess stability under physiological conditions .
Q. What are the best practices for analyzing trace impurities in bulk synthesis?
- LC-MS/MS : Detect and quantify byproducts (e.g., des-ethyl analogs) using a Q-TOF mass spectrometer .
- Forced degradation studies : Expose to heat, light, and oxidative stress (HO) to identify degradation pathways .
- Pharmacopeial guidelines : Follow USP <1086> for impurity profiling and ICH Q3A/B thresholds .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
